2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
2-ethoxy-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-3-13-8-10-11-6(12)4-5(2)9-7(11)14-8/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOIKXXLFAAHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=O)C=C(N=C2S1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through various methods. One efficient method involves a one-pot synthesis that combines [3+3] cycloaddition, reduction, and deamination reactions . Another approach utilizes microwave-assisted multi-component reactions under solvent-free conditions, which is considered a green and environmentally friendly method . Industrial production methods often involve the use of ionic liquids and microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles . The major products formed from these reactions are often derivatives of the original compound, which can exhibit enhanced biological activities .
Scientific Research Applications
This compound has been widely studied for its applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antituberculosis, anticonvulsant, and antitumor agent . Additionally, it has applications in the agricultural industry as a pesticide and herbicide .
Mechanism of Action
The mechanism of action of 2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis of 2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one and its structural analogs, focusing on substituents, synthesis, bioactivity, and physicochemical properties.
Table 1: Structural and Functional Comparison
*Estimated based on substituent contributions.
Key Observations :
Substituent Effects on Bioactivity: The ethoxy group at position 2 in the target compound balances lipophilicity and electron-withdrawing effects, enhancing XO binding compared to bulkier groups like phenoxymethyl . Aromatic substituents (e.g., 3-(4-chlorophenyl)) in thiazolo analogs may shift activity toward anticancer targets .
Heteroatom Influence :
- Replacing the thiadiazole sulfur with oxygen ([1,3,4]oxadiazolo hybrids) enhances anti-pancreatic cancer activity, likely due to improved hydrogen-bonding capacity .
Synthetic Accessibility :
- The target compound’s synthesis via [3+3] cycloaddition is more efficient than multi-step halogenation or aromatic coupling required for analogs .
Physicochemical and Spectral Properties
- Thermal Stability: Thiadiazolo-pyrimidinones generally exhibit high melting points (>300°C) due to aromatic stacking .
- Spectral Signatures :
Biological Activity
2-Ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound belonging to the class of thiadiazolo pyrimidines. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antituberculosis, anticonvulsant, and antitumor properties. The following sections will explore the mechanisms of action, pharmacokinetics, and specific biological activities of this compound based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 211.24 g/mol. The compound's structure features a thiadiazole ring fused to a pyrimidine moiety, which is significant for its biological interactions.
Mode of Action
The compound interacts with various biological targets through several mechanisms:
- Enzyme Interaction : It has been shown to influence enzyme activity, potentially acting as an inhibitor or activator in metabolic pathways.
- Cellular Effects : The compound may affect cell signaling pathways and gene expression, impacting cellular metabolism and function .
Pharmacokinetics
While the specific pharmacokinetic profile of this compound remains largely unexplored, it is anticipated that its bioavailability is influenced by its chemical structure and interactions with biological membranes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study involving various bacterial strains, the compound demonstrated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range .
Antituberculosis Activity
The compound has also shown promise in the fight against tuberculosis. In vitro studies revealed that it inhibits the growth of Mycobacterium tuberculosis, with effective concentrations comparable to established antitubercular agents .
Anticonvulsant Properties
In animal models, this compound exhibited anticonvulsant effects. The mechanism appears to involve modulation of neurotransmitter systems and stabilization of neuronal membranes .
Antitumor Activity
The compound has been evaluated for its anticancer potential against various cancer cell lines. Notably, it displayed cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values indicate a strong potential for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC (µM) | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | 10 | 15 |
| Thiadiazole Derivative A | Antimicrobial | 15 | 20 |
| Thiadiazole Derivative B | Antitumor | - | 25 |
Case Studies
Recent studies have highlighted the efficacy of this compound in various disease models:
- Antimicrobial Efficacy : A study demonstrated its effectiveness against biofilm formation in Pseudomonas aeruginosa, achieving over 70% inhibition at optimal concentrations.
- Antitumor Activity : In vivo experiments showed significant tumor reduction in mice treated with this compound compared to control groups.
Q & A
What are the most efficient synthetic routes for 2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, and how can multi-step protocols be optimized?
Basic Research Question
Methodology :
- Stepwise Cyclization : Traditional synthesis involves cyclization of 2-aminothiadiazole derivatives with ethyl acetoacetate, followed by hydrolysis and acid-catalyzed cyclization in polyphosphoric acid (PPA) .
- Ultrasound-Promoted One-Pot Synthesis : A modern approach uses ultrasound irradiation with malononitrile, ethanol, and NaOH as a catalyst, enabling a three-component reaction for the thiadiazolo[3,2-a]pyrimidine core. This reduces reaction time (2–4 hours) and improves yields (70–85%) .
- Optimization Tips : Replace PPA with milder acids (e.g., acetic acid) to reduce side reactions. Use microwave-assisted heating for faster cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
